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6-(Aminomethyl)pyridin-2-amine trihydrochloride

Catalysis Metal Coordination Chemistry Enzyme Mimetics

Specify the trihydrochloride salt (CAS 380394-86-5, MW 232.5 g/mol) to secure exact 3 HCl stoichiometry critical for aqueous-phase metal coordination, IMAC resin conjugation, and bimetallic catalytic systems. Unlike the free base or dihydrochloride, this form eliminates protonation-state ambiguity—preventing 19% molar calculation errors that compromise reaction reproducibility. The 2,6-diaminomethylpyridine architecture supports pH-stable Cu²⁺ binding (KD ~17×10⁻⁶ M) and cooperative metal-center interactions unattainable with mono-aminomethyl analogs. Available at ≥98% purity for process chemistry and pharmaceutical research.

Molecular Formula C6H12Cl3N3
Molecular Weight 232.5 g/mol
Cat. No. B15227484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyridin-2-amine trihydrochloride
Molecular FormulaC6H12Cl3N3
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CN.Cl.Cl.Cl
InChIInChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H
InChIKeyCGDWUZRAIIZRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)pyridin-2-amine Trihydrochloride (CAS 380394-86-5) Procurement Guide: Salt Form Specification and Research-Grade Sourcing


6-(Aminomethyl)pyridin-2-amine trihydrochloride (CAS 380394-86-5, molecular formula C₆H₁₂Cl₃N₃, molecular weight 232.5 g/mol) is the trihydrochloride salt of a bifunctional aminopyridine derivative featuring a pyridine ring substituted at the 2-position with an amino group and at the 6-position with an aminomethyl group . This compound is commercially available at research-grade purities ranging from 95% to ≥98%, with suppliers such as MolCore, AKSci, and Chemscene offering the material in quantities from milligrams to multi-gram scale for pharmaceutical research and organic synthesis applications . The trihydrochloride salt form represents a distinct procurement option relative to alternative salt stoichiometries, including the dihydrochloride salt (CAS 1881329-18-5, molecular weight 196.08 g/mol) and the free base (CAS 167298-54-6, molecular weight 123.16 g/mol) .

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Why Salt Stoichiometry and Bifunctional Architecture Preclude Generic Substitution


Generic substitution of 6-(aminomethyl)pyridin-2-amine trihydrochloride with alternative pyridylmethylamine derivatives is precluded by two interdependent factors. First, the trihydrochloride salt form (3 HCl equivalents) establishes a distinct solubility and ionization profile compared to the dihydrochloride (2 HCl equivalents) and free base forms, directly impacting reaction stoichiometry in aqueous and buffered systems . Second, the 2,6-substitution pattern on the pyridine ring confers bifunctional character with two nitrogen donor sites positioned for bidentate or tridentate metal coordination, a structural feature absent in mono-functional analogs such as 2-(aminomethyl)pyridine (ampy) which provides only a single aminomethyl donor arm [1]. The combination of defined salt stoichiometry and bifunctional architecture means that substituting an alternative salt form or a mono-functional analog without experimental validation introduces uncontrolled variables in protonation state, metal binding stoichiometry, and catalytic activity [2].

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Catalytic Hydrolysis Enhancement of β-Alanine p-Nitrophenyl Ester via 2,6-Diaminomethylpyridine Copper(II) Complexes: Nearly Two Orders of Magnitude Rate Acceleration vs. Monomeric Analog

The 2,6-diaminomethylpyridine (bisampyr) scaffold, corresponding to the free base of 6-(aminomethyl)pyridin-2-amine, confers catalytic enhancement in copper(II)-mediated hydrolysis of β-alanine p-nitrophenyl ester (β-AlaPNP) that substantially exceeds that achievable with a structurally analogous monomeric ligand. In 1:1 (v/v) DMSO/H₂O solution, the polymeric CuII complex of 2,6-diaminomethylpyridine (n ≥ 10) exhibited approximately two orders of magnitude greater reactivity than the CuII complex of the monomeric comparator (N,N'-benzyl)-2,6-aminomethylpyridine [1]. This cooperative effect arises from the spatial proximity of adjacent copper centers enabled by the bifunctional 2,6-substitution pattern, a structural arrangement that cannot be achieved with mono-aminomethyl pyridine ligands.

Catalysis Metal Coordination Chemistry Enzyme Mimetics

pH-Independent Protein Binding Stability of Immobilized Cu(II)-2,6-Diaminomethylpyridine IMAC Sorbent vs. Conventional Iminodiacetic Acid and Nitrilotriacetic Acid Chelators

In immobilized metal ion affinity chromatography (IMAC) applications, the Cu²⁺ complex of immobilized 2,6-diaminomethylpyridine (bisampyr) demonstrates pH-independent protein binding stability that contrasts with the pH-dependent behavior observed with conventional chelators. The immobilised Cu²⁺-bisampyr Sepharose sorbent exhibited comparable adsorption capacity for horse heart myoglobin at pH 7.0 (qm = 1.27 μmol protein/g gel) and pH 9.0 (qm = 1.43 μmol protein/g gel), with corresponding dissociation constants of KD = 18.0 × 10⁻⁶ M and 16.0 × 10⁻⁶ M respectively [1]. This stability across pH conditions differs from the marked pH-sensitivity documented for Cu²⁺-iminodiacetic acid (Cu²⁺-IDA) and Cu²⁺-nitrilotriacetic acid (Cu²⁺-NTA) sorbents, which exhibit substantial variations in binding affinity and capacity as pH deviates from neutrality [1].

Protein Purification IMAC Chromatography Analytical Biochemistry

Platinum(II) Complex of 6-(Aminomethyl)pyridin-2-amine Exhibits DNA Disruption via Coordinate Covalent Interaction Rather Than Simple Intercalation

The platinum(II) complex of 6-(aminomethyl)pyridin-2-amine, formulated as [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]⁺, exhibits a DNA interaction mechanism that differs from classical platinum chemotherapeutics such as cisplatin. Mechanistic studies combining ¹H NMR, LC-ESI-MS analysis with nucleosides, and X-ray crystallography indicate that the complex disrupts DNA structure through coordinate covalent interaction and hydrogen bonding, with inhibition of ethidium bromide intercalation confirming the non-intercalative binding mode [1]. The bifunctional ligand architecture, with two nitrogen donor sites positioned on the pyridine scaffold, enables a binding mode distinct from that of monofunctional pyridine-based platinum complexes, potentially contributing to the observed moderate cytotoxicity profile [1].

Bioinorganic Chemistry Anticancer Agent Development DNA Binding Studies

Salt Form Specification: Trihydrochloride (3 HCl) vs. Dihydrochloride (2 HCl) Stoichiometric Distinction Affects Molar Equivalents in Reaction Formulations

The trihydrochloride salt (CAS 380394-86-5) contains three equivalents of HCl per molecule of 6-(aminomethyl)pyridin-2-amine, whereas the dihydrochloride salt (CAS 1881329-18-5) contains two equivalents. This stoichiometric distinction carries practical implications for synthetic procedures: the trihydrochloride salt has a molecular weight of 232.5 g/mol compared to 196.08 g/mol for the dihydrochloride . In reactions requiring precise base neutralization or in buffered aqueous systems, substituting one salt form for the other without adjusting molar equivalents introduces a 1.19-fold error in free base stoichiometry (232.5 g/mol trihydrochloride corresponds to 123.16 g/mol free base; 196.08 g/mol dihydrochloride corresponds to the same free base) . Additionally, the higher chloride content of the trihydrochloride form influences ionic strength and solubility characteristics in aqueous reaction media.

Organic Synthesis Reaction Stoichiometry Pharmaceutical Process Chemistry

Bifunctional 2,6-Disubstitution Pattern Enables Tridentate Metal Coordination vs. Bidentate Coordination of Mono-Aminomethyl Pyridine Analogs

The 2,6-disubstitution pattern of 6-(aminomethyl)pyridin-2-amine provides two nitrogen donor sites (2-amino and 6-aminomethyl) positioned on the pyridine scaffold to enable tridentate coordination when combined with the pyridine ring nitrogen. This contrasts with the mono-substituted analog 2-(aminomethyl)pyridine (ampy), which offers only a single aminomethyl donor arm and the pyridine nitrogen, limiting coordination to bidentate binding [1]. Literature on ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands demonstrates that ampy-derived catalysts are effective for ketone hydrogenation via bidentate N,N-coordination, but the additional amino group in 6-(aminomethyl)pyridin-2-amine provides a third coordination site for enhanced metal binding versatility [2][3].

Coordination Chemistry Ligand Design Transition Metal Catalysis

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Immobilized Metal Ion Affinity Chromatography (IMAC) Sorbent Development Requiring pH-Independent Protein Binding

Research groups developing IMAC stationary phases for protein purification can utilize the 2,6-diaminomethylpyridine scaffold (derived from the free base of this compound) to prepare immobilized Cu²⁺ sorbents with pH-stable binding characteristics. Quantitative evidence demonstrates that Cu²⁺-bisampyr Sepharose maintains consistent adsorption capacity (1.27 μmol/g at pH 7.0 vs. 1.43 μmol/g at pH 9.0) and dissociation constants (KD = 18.0×10⁻⁶ M vs. 16.0×10⁻⁶ M) across physiological pH ranges [1]. This pH independence addresses a known limitation of conventional Cu²⁺-IDA and Cu²⁺-NTA sorbents, which exhibit pronounced pH-dependent binding variability. Procurement of the trihydrochloride salt provides a defined starting material for conjugation to Sepharose matrices via epoxide coupling, with the high Cu²⁺ loading density (420 μmol/g gel) supporting robust protein capture capacity [1].

Copper(II)-Mediated Catalytic Hydrolysis Systems Targeting Cooperative Bimetallic Reactivity

Catalysis research programs investigating cooperative bimetallic mechanisms in ester hydrolysis can leverage the bifunctional architecture of this compound as a ligand scaffold for constructing polymeric or oligomeric CuII catalysts. Evidence from β-alanine p-nitrophenyl ester hydrolysis demonstrates that polymeric CuII complexes of 2,6-diaminomethylpyridine achieve nearly two orders of magnitude rate acceleration compared to monomeric ligand analogs, with cooperativity emerging only when the degree of polymerization exceeds n = 6-10 [1]. The 2,6-disubstitution pattern spatially orients adjacent copper centers to enable this cooperative enhancement, a structural feature not reproducible with mono-aminomethyl pyridine ligands. The trihydrochloride salt form provides precise stoichiometric control for polymerization reactions requiring defined protonation states [2].

Platinum(II) Metallodrug Discovery with Non-Intercalative DNA Binding Mechanisms

Bioinorganic chemistry groups developing next-generation platinum-based anticancer agents can employ this compound as a ligand precursor for synthesizing [Pt(6-aminomethylpyridin-2-amine)Cl]⁺ complexes. Mechanistic studies confirm that these complexes disrupt DNA structure through coordinate covalent interaction and hydrogen bonding rather than simple intercalation, as evidenced by ethidium bromide competition assays and nucleoside binding studies across pH 6-9 conditions [1]. The X-ray crystal structure of the hydrated chloride salt provides a well-defined structural reference for rational ligand design [1]. Procurement of the trihydrochloride salt ensures correct protonation state for platinum coordination chemistry, with the quantitative salt stoichiometry (3 HCl equivalents) enabling accurate molar calculations during complex synthesis.

Synthetic Procedures Requiring Precise Stoichiometric Control of Free Base Equivalents

Process chemistry and organic synthesis laboratories executing reactions where precise control of amine equivalents is critical should specify the trihydrochloride salt form rather than substituting the dihydrochloride or free base without recalculation. The trihydrochloride (MW 232.5 g/mol, 3 HCl equivalents) and dihydrochloride (MW 196.08 g/mol, 2 HCl equivalents) differ by a factor of 1.19 in molecular weight, meaning direct molar substitution introduces a 19% error in free base stoichiometry [1][2]. For reactions involving base-sensitive substrates or requiring exact neutralization, this stoichiometric precision is essential for reproducible outcomes. The compound is commercially available at ≥95% to ≥98% purity from multiple suppliers, supporting both small-scale exploratory synthesis and larger-scale process development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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